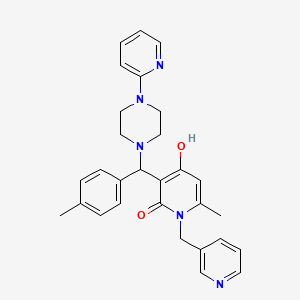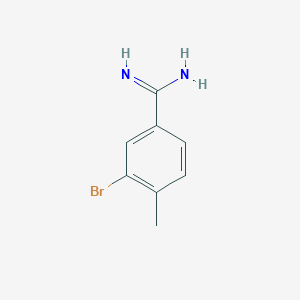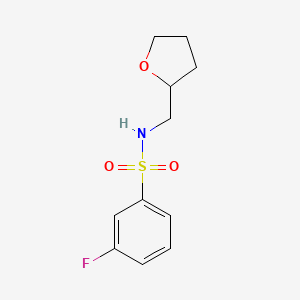![molecular formula C25H25N5O8 B2434332 N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-29-1](/img/no-structure.png)
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O8 and its molecular weight is 523.502. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, demonstrating higher potency compared to conventional treatments like 5-FU. These compounds have also been subject to molecular docking studies to understand their interaction with biological targets such as EGFR-TK and B-RAF kinase, suggesting their mechanism involves inhibition of these crucial pathways in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Research into quinazolinone and its derivatives has also extended into the evaluation of anticonvulsant activities. These studies involve the synthesis of specific derivatives and testing their efficacy in models of seizures. While some compounds have shown a tendency toward anticonvulsant activity, the overall effectiveness varies, indicating the importance of structural modifications to enhance therapeutic potential (Wassim El Kayal et al., 2022).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, which share some structural characteristics with the specified compound, have been synthesized and assessed for antimicrobial and antiprotozoal activities. These compounds demonstrated promising activities against bacteria, fungi, and Trypanosoma cruzi, with some showing significant efficacy in in vivo models. This suggests potential applications in treating infectious diseases and addressing antimicrobial resistance (N. Patel et al., 2017).
Antioxidant and Cytotoxic Activities
Research on polyphenolic derivatives of quinazolinone has revealed compounds with significant antioxidant activity and selective cytotoxicity against cancer cell lines. These studies highlight the importance of structural elements in determining the biological activities of quinazolinone derivatives, providing a basis for designing novel antioxidants and anticancer agents (Raluca Pele et al., 2022).
Eigenschaften
CAS-Nummer |
894930-29-1 |
|---|---|
Molekularformel |
C25H25N5O8 |
Molekulargewicht |
523.502 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31) |
InChI-Schlüssel |
BGVBDYBPGYNSKL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)
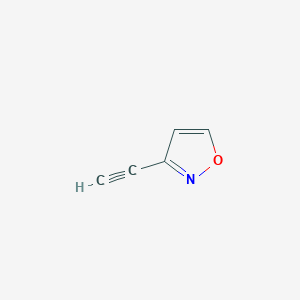
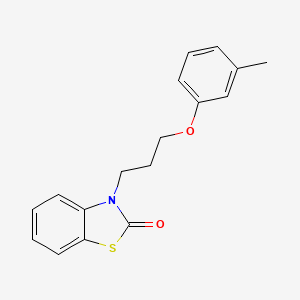

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)
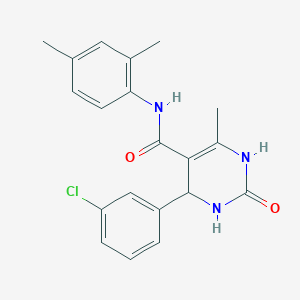
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)

![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)
